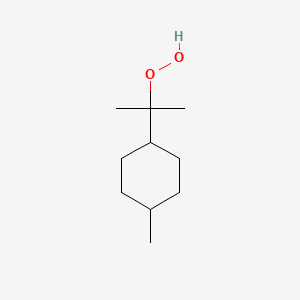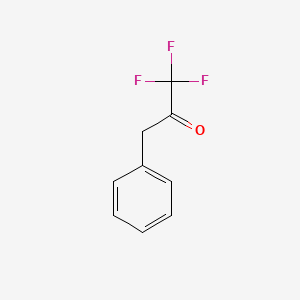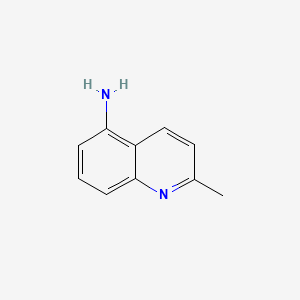
2-Methylquinolin-5-amine
Overview
Description
2-Methylquinolin-5-amine is a derivative of quinoline and contains a methyl group at the 2nd position and an amino group at the 5th position of the quinoline ring . It is an aromatic amine and can be utilized in various synthetic applications and medicinal chemistry .
Synthesis Analysis
The synthesis of 2-methylquinoline has been reported in the literature, with the Doebner–von Miller reaction protocol being the most effective . This protocol involves the use of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H10N2 . It has a molecular weight of 158.2 .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. The Doebner–von Miller reaction protocol is a key method for its synthesis .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Antibacterial Agents
2-Methylquinolin-5-amine shows potential as a core structure in the development of novel antibacterial agents. A study highlighted the synthesis of a 5-amino-6-methylquinoline carboxylic acid derivative, which, when coupled with various amines, yielded new quinolone antibacterial agents. Some of these quinolones exhibited comparable or superior Gram-positive activity to ciprofloxacin, indicating that the C6 fluorine atom, a common feature in many antibacterials, is not essential for high antibacterial potency (Hong et al., 1997).
Synthesis of Aromatic Amides
In the field of organic chemistry, this compound serves as a critical component in the synthesis of aromatic amides. A copper-catalyzed direct amidation process involving 2-methylquinolines and amines was developed to efficiently produce these biologically significant compounds (Xie et al., 2015).
Oxidative Coupling in Organic Synthesis
This compound is utilized in oxidative coupling reactions in organic synthesis. A study demonstrated the use of elemental sulfur-DMSO to promote the oxidative coupling of active methylhetarenes like 2-methylquinoline with amines to yield amides, showing good functional group tolerance and applicability to a range of amines (Nguyen et al., 2022).
Development of Antifungal Agents
This compound is also a key component in the synthesis of compounds with potential antifungal properties. A study synthesized secondary and tertiary amines containing a 2-chloro-6-methylquinoline moiety, which demonstrated promising antifungal activity against various strains (Kumar et al., 2011).
Fluorescence Enhancement in Chemical Probes
In analytical chemistry, derivatives of this compound have been used in the development of chemical probes. For instance, a study explored the mechanism of nitric oxide reactivity and fluorescence enhancement of a specific probe derived from this compound, providing insights into designing faster-reacting probes for analytical applications (McQuade et al., 2010).
Safety and Hazards
The safety information for 2-Methylquinolin-5-amine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary targets of 2-Methylquinolin-5-amine are proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
This compound interacts with its targets in the PI3K/AKT/mTOR pathway, leading to changes in the pathway’s activity . Molecular docking studies have shown that this compound has a lesser binding energy with the proteins in this pathway, indicating a strong interaction .
Biochemical Pathways
The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by this compound . This pathway is involved in cell cycle regulation, and its disruption can lead to apoptosis and reduced cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of this compound, such as absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability. The compound has been predicted to satisfy the ADME profile . It has about 100% human oral absorption and satisfies the Lipinski rule of five . Other properties such as log Po/w (octanol/water coefficient), log Khsa (human serum albumin binding), log BB (blood brain barrier penetration), log hERG (ion channel inhibition), and log Kp (skin permeability) were found to be in normal ranges .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation in certain cancer cell lines. For example, it has been found to be active against the A549 non-small cell lung cancer cell line, with an inhibition concentration value (IC50) of 29.4 μM .
Biochemical Analysis
Biochemical Properties
It is known that quinoline compounds interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structures and properties of the quinoline compound and the biomolecule it interacts with .
Cellular Effects
Some quinoline compounds have been found to have significant effects on various types of cells and cellular processes . For instance, some quinoline compounds can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is common for the effects of a compound to vary with dosage, with potential threshold effects observed at lower dosages and possible toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .
Subcellular Localization
It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
2-methylquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-6-8-9(11)3-2-4-10(8)12-7/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSLQFMTPYHZDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202802 | |
| Record name | 5-Quinolinamine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54408-50-3 | |
| Record name | 5-Quinolinamine, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054408503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Quinolinamine, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main application of 2-Methylquinolin-5-amine highlighted in the research?
A1: The research primarily focuses on utilizing this compound as a starting material for synthesizing various methyl-substituted 1,7-phenanthroline derivatives. [, ] This is achieved through a one-pot, three-component condensation reaction involving this compound, aromatic aldehydes, and cyclic 1,3-diketones. []
Q2: Why is the synthesis of methyl-substituted 1,7-phenanthroline derivatives significant?
A2: While the provided research doesn't delve into the specific applications of these derivatives, 1,7-phenanthroline derivatives are known to possess diverse biological activities and are often used as ligands in coordination chemistry. [] The synthesis method described offers a route to potentially access novel derivatives with altered properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


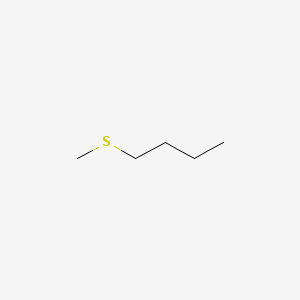
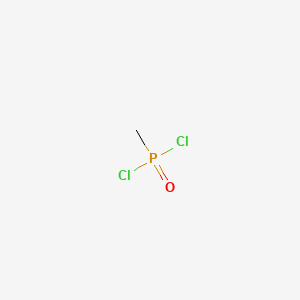


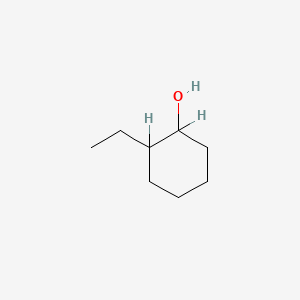
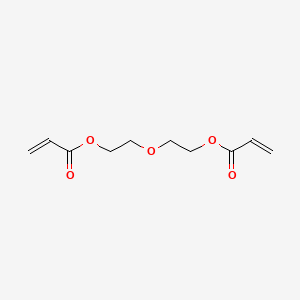

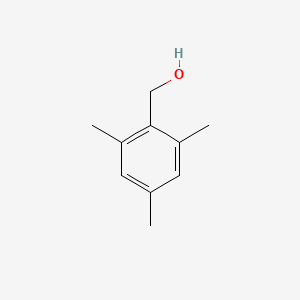


![1,2,3,4,5,7-Hexachloro-2-(dichloromethyl)-6,6-dimethylbicyclo[3.1.1]heptane](/img/structure/B1581427.png)
